Quizalofop-P

Übersicht

Beschreibung

Quizalofop-P is a selective herbicide used primarily for post-emergence control of grass weeds in various broadleaf crops. It is known for its effectiveness in controlling annual and perennial grasses without affecting broadleaf plants. The compound is widely used in agricultural practices to enhance crop yield and quality by managing weed growth.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Quizalofop-P is synthesized through a multi-step chemical process. The synthesis begins with the preparation of 6-chloro-2-(4-hydroxyphenoxy)quinoxaline, which is then reacted with S(-)-p-toluenesulfonyl ethyl lactate in the presence of a base to form the desired product . The reaction typically involves refluxing in toluene for several hours, followed by purification steps such as recrystallization and filtration.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control . The industrial production also ensures the compound’s optical purity and yield through optimized reaction conditions and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Quizalofop-P undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The compound is hydrolyzed in plants to form its active acid form, which is responsible for its herbicidal activity .

Common Reagents and Conditions

Hydrolysis: In the presence of water and enzymes, this compound is hydrolyzed to its active acid form.

Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of various metabolites.

Reduction: Reduction reactions can occur under specific conditions, altering the chemical structure of this compound.

Major Products Formed

The primary product formed from the hydrolysis of this compound is its active acid form, which inhibits the enzyme acetyl-CoA carboxylase (ACCase) in grass weeds .

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Quizalofop-P is predominantly utilized in various crops due to its effectiveness against grassy weeds. It is registered for use on crops such as:

- Canola

- Cotton

- Soybean

- Sugar beets

- Wheat

- Barley

These applications help enhance crop yield by minimizing competition from unwanted grass species .

Degradation Studies

Research has highlighted the degradation behavior of this compound in aquatic environments. A study utilizing ultra high-performance liquid chromatography coupled with Orbitrap mass spectrometry revealed the persistence of this compound and its metabolites in water samples. Key findings include:

- The main metabolites identified were dihydroxychloroquinoxalin, 6-chloroquinoxalin-2-ol, and (R)-2-(4-hydroxyphenoxy)propionic acid.

- The degradation half-lives ranged from 10 to 70 days, indicating medium to high persistence in water .

- Notably, concentrations of certain metabolites increased significantly during the study period, with one metabolite reaching levels of 1400 µg/L after 75 days .

| Metabolite | Concentration (µg/L) | Days Post Application |

|---|---|---|

| Dihydroxychloroquinoxalin | >0.1 | 7 |

| 6-Chloroquinoxalin-2-ol | 1400 | 75 |

| (R)-2-(4-hydroxyphenoxy)propionic acid | 5.37 | Varies |

Resistance Mechanisms

Resistance to this compound has been documented in specific weed populations, particularly in Polypogon fugax. Research indicates that resistance mechanisms are likely nontarget-site based, involving glutathione S-transferases (GST). Key findings include:

- Resistance was observed without mutations in the ACCase genes typically associated with herbicide resistance.

- Pre-treatment with GST inhibitors reversed resistance to this compound, suggesting a metabolic resistance pathway .

Health and Environmental Impacts

Recent studies have raised concerns regarding the potential health impacts of this compound. For instance, research on adipocyte cell lines indicated that this compound can induce lipid accumulation through a pathway mediated by peroxisome proliferator-activated receptor gamma (PPARγ), suggesting an obesogenic property .

Additionally, human health risk assessments have been conducted to evaluate the exposure risks associated with its application. These assessments consider both acute and chronic exposure scenarios for various agricultural settings .

Case Studies

A notable case study involved examining the effects of this compound on soil microbial communities and its degradation by bacterial consortia. This research demonstrated the ability of specific bacterial strains to degrade this compound effectively, highlighting its potential for bioremediation applications .

Wirkmechanismus

Quizalofop-P exerts its herbicidal effects by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid synthesis in plants . The compound is absorbed through the foliage and translocated to the meristematic tissues, where it disrupts cell membrane synthesis, leading to the death of grass weeds. The selectivity of this compound is due to its specific action on the ACCase enzyme in grass weeds, while it does not affect the enzyme in broadleaf plants .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-Dichlorophenoxyacetic acid (2,4-D): Another herbicide used for broadleaf weed control.

Imazethapyr: A post-emergence herbicide used in various crops.

Uniqueness of Quizalofop-P

This compound is unique due to its high selectivity for grass weeds and its ability to control a wide range of annual and perennial grasses. Unlike 2,4-D, which targets broadleaf weeds, this compound specifically inhibits grass weeds, making it an essential tool in integrated weed management programs .

Biologische Aktivität

Quizalofop-P-ethyl (QPE) is a selective herbicide primarily used for controlling annual and perennial grasses in various agricultural settings. Its biological activity extends beyond herbicidal effects, impacting cellular processes and potentially posing risks to human health and the environment. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

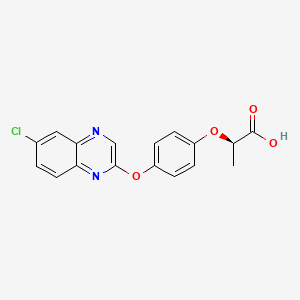

This compound-ethyl is a racemic mixture with the following chemical structure:

- Common Name : this compound-ethyl

- IUPAC Name : Ethyl (R)-2-[4-((6-chloroquinoxalin-2-yl)oxy)phenoxy]propanoate

- CAS Number : 100646-51-3

This compound functions as a herbicide by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid synthesis in plants. This inhibition leads to the disruption of lipid metabolism, ultimately resulting in plant death. Additionally, recent studies indicate that QPE may influence adipogenesis in mammalian cells through pathways involving peroxisome proliferator-activated receptor gamma (PPARγ), suggesting possible obesogenic properties .

Adipogenic Effects

Recent research has demonstrated that this compound-ethyl can induce adipogenesis in 3T3-L1 adipocytes. The study revealed that QPE activates PPARγ-mediated pathways, which are essential for lipid accumulation:

- Cell Line Used : 3T3-L1 adipocytes

- Concentration : Active at 100 µM

- Comparison : Induces lipid accumulation comparable to known PPARγ agonists like rosiglitazone .

Genetic Toxicity

Studies have shown that QPE can cause genetic damage in various organisms. For instance, exposure to this compound resulted in increased chromosomal aberrations in Allium cepa, including stickiness and micro-nucleated cells. These findings highlight the potential genotoxicity associated with its use .

Human Health Implications

A human health risk assessment indicated that while QPE has low acute toxicity, chronic exposure could lead to significant health risks. Observations from case studies revealed liver damage and alterations in hematological parameters following prolonged exposure . Notably, elevated serum levels of liver enzymes were reported in individuals exposed to QPE due to agricultural practices .

Case Study 1: Adipogenesis Induction

A study on 3T3-L1 cells demonstrated that QPE significantly promotes lipid accumulation through PPARγ activation. The results suggest a potential link between herbicide exposure and obesity-related metabolic disorders .

Case Study 2: Genotoxic Effects on Allium cepa

Research involving Allium cepa showed that QPE exposure led to increased mitotic index alterations and chromosomal abnormalities. This study underscores the environmental risks posed by herbicide usage and its implications for biodiversity .

Summary of Findings

| Parameter | Observation |

|---|---|

| Mechanism of Action | Inhibition of ACCase; PPARγ activation |

| Adipogenic Activity | Induces lipid accumulation in 3T3-L1 cells |

| Genotoxicity | Increased chromosomal aberrations in Allium cepa |

| Human Health Risks | Potential liver damage; elevated enzyme levels |

Eigenschaften

IUPAC Name |

(2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O4/c1-10(17(21)22)23-12-3-5-13(6-4-12)24-16-9-19-15-8-11(18)2-7-14(15)20-16/h2-10H,1H3,(H,21,22)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOOPXYCKNFDNJ-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041387 | |

| Record name | Quizalofop-p | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94051-08-8 | |

| Record name | Quizalofop-P | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94051-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quizalofop-P [ISO Provisional] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094051088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quizalofop-p | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUIZALOFOP-P | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE95U4A594 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.